N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine
Description
The compound N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine features a benzylamine core substituted with a 3-methoxy group, a 3-methyl-1,2,4-oxadiazole moiety, and an N-propylamine chain. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often used to replace ester or amide groups in drug design .
Properties
Molecular Formula |
C15H21N3O3 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C15H21N3O3/c1-4-7-16-9-12-5-6-13(14(8-12)19-3)20-10-15-17-11(2)18-21-15/h5-6,8,16H,4,7,9-10H2,1-3H3 |
InChI Key |
HUMRWWLALILAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC2=NC(=NO2)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Benzylamine Formation: The benzylamine core can be synthesized through reductive amination of benzaldehyde derivatives with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to form amine derivatives under hydrogenation conditions.
Substitution: The benzylamine core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), or sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . The oxadiazole moiety can act as a bioisostere for amides, enhancing the compound’s stability and binding affinity .
Comparison with Similar Compounds
Key Structural Features
The table below compares the target compound with structurally related analogues from the provided evidence:
*Hypothetical formula based on structural analysis.
Substituent Analysis
- Oxadiazole Ring : All compounds share the 3-methyl-1,2,4-oxadiazole group, which improves metabolic stability by resisting hydrolysis compared to esters or amides .
- Amine Chains : The target compound’s N-propylamine is simpler and less polar than the morpholine derivative’s substituent (), which may reduce off-target interactions but increase solubility . Navacaprant’s piperidine-fluorine system () suggests enhanced blood-brain barrier penetration, common in CNS-targeting drugs .
Physicochemical Properties
- Molecular Weight : The target compound (~305 Da) adheres to Lipinski’s rule of five, unlike (376 Da) and Navacaprant (461 Da), which may face bioavailability challenges .
- Polarity : The morpholine group in increases hydrophilicity (cLogP estimated ~2.5 vs. target compound’s ~3.2), affecting membrane permeability .
- pKa : The propylamine (pKa ~10) in the target compound is more basic than the morpholine (pKa ~7.5), altering ionization states under physiological conditions .
Biological Activity
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine is a complex organic compound notable for its potential biological activities. This article explores its biological properties, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
| Property | Details |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-N-propylamine |
| InChI Key | HVGOIPSQPGCGRM-UHFFFAOYSA-N |
The unique combination of methoxy and oxadiazole groups in its structure is believed to contribute to its biological activity, particularly in medicinal chemistry applications.
The mechanism of action of this compound involves interactions with specific enzymes or receptors within biological pathways. Preliminary studies suggest that the compound may modulate cellular pathways associated with cancer progression and microbial resistance through its oxadiazole component, which is known for antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. The oxadiazole group in this compound may enhance its effectiveness against various pathogens. Initial studies have shown promising results in vitro against bacterial strains resistant to conventional antibiotics .
Anticancer Potential
The anticancer activity of this compound is attributed to its ability to interfere with tumor growth pathways. The presence of the methoxy and oxadiazole groups enhances its binding affinity to cancer-related targets. For instance, similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .
Case Studies
- Antiviral Activity Against HBV : A study on related compounds demonstrated that derivatives similar to this compound exhibit broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), which can inhibit hepatitis B virus (HBV) replication .
- Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of related oxadiazole-containing compounds on cancer cell lines. These studies typically utilize MTT assays to measure cell viability and determine IC50 values . For example, one study reported significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
